molecular formula C8H9NaO4 B7799971 sodium;2-phenoxyacetate;hydrate

sodium;2-phenoxyacetate;hydrate

Cat. No.: B7799971
M. Wt: 192.14 g/mol
InChI Key: MEQSSBKFRRPKBI-UHFFFAOYSA-M
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Description

Sodium 2-phenoxyacetate hydrate is the sodium salt of phenoxyacetic acid, crystallized with water molecules. Its molecular formula is C₈H₇NaO₃·H₂O, and it is recognized by the CAS number 1415047-63-0 . Structurally, it consists of a phenoxy group linked to an acetate moiety, with a sodium counterion and water of crystallization. This compound is utilized in pharmaceutical synthesis, agrochemical research, and as an intermediate in organic reactions due to its stability and solubility in polar solvents. Phenoxyacetic acid derivatives are known for their role in herbicide formulations and drug development, particularly as precursors for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

sodium;2-phenoxyacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQSSBKFRRPKBI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where phenol’s hydroxyl group attacks the electrophilic carbon of chloroacetic acid. Sodium hydroxide serves dual roles: (1) deprotonating phenol to form sodium phenolate, enhancing its nucleophilicity, and (2) neutralizing hydrochloric acid generated during the reaction. The overall equation is:

C₆H₅OH+ClCH₂COOH+2NaOHC₆H₅OCH₂COONa+NaCl+2H₂O\text{C₆H₅OH} + \text{ClCH₂COOH} + 2\text{NaOH} \rightarrow \text{C₆H₅OCH₂COONa} + \text{NaCl} + 2\text{H₂O}

Excess sodium hydroxide (molar ratio NaOH:phenol = 2.5–3.125:1) ensures complete conversion of reactants and minimizes residual phenol, which is toxic and difficult to separate.

Optimized Synthetic Procedure

The patented method outlines the following steps:

  • Solution Preparation : Dissolve sodium hydroxide (20% w/v) in purified water.

  • Reactant Addition : Sequentially add phenol (1.0 molar equivalent) and chloroacetic acid (1.2 equivalents) to the alkaline solution.

  • Heating and Reaction : Heat the mixture to 90°C and maintain agitation for 4 hours.

  • Crystallization : Cool the solution to 20°C and stir for 8 hours to precipitate sodium phenoxyacetate.

  • Isolation and Drying : Separate crystals via centrifugation or filtration, followed by drying at 80°C.

Table 1: Critical Reaction Parameters and Outcomes

ParameterOptimal RangeEffect on Yield/Purity
NaOH Concentration9–25% (w/v)<25% reduces yield; >25% hinders mixing
Molar Ratio (ClCH₂COOH:PhOH)1.2:1Excess chloroacetic acid minimizes side reactions
Reaction Temperature75–95°CHigher temperatures accelerate reaction kinetics
Crystallization Temperature20–30°CLower temperatures enhance crystal formation

This method achieves a yield of 94–95% and purity exceeding 99%, with residual phenol content below 0.01%.

Alternative Synthesis via Bayer-Villiger Oxidation

A less common route involves the Bayer-Villiger oxidation of methyl-substituted phenoxyacetate derivatives, followed by deprotection to yield sodium phenoxyacetate. While more complex, this method is valuable for synthesizing structurally analogous compounds.

Reaction Steps and Conditions

  • Oxidation : Treat a methyl ester of phenoxyacetic acid with sodium perborate hydrate in acetic acid at 18–65°C to form a ketone intermediate.

  • Deprotection : Hydrolyze the ketone using sodium perborate in methanol-toluene mixtures.

  • Precipitation : Isolate the sodium salt by adjusting the pH and cooling.

Table 2: Comparative Analysis of Synthesis Routes

FeatureDirect Alkaline MethodBayer-Villiger Method
Steps13
Yield95%60–70%
Solvent SystemWaterAcetic acid, methanol, toluene
ScalabilityIndustrialLaboratory-scale
Environmental ImpactLow (water-based)Moderate (organic solvents)

The Bayer-Villiger method’s lower yield and use of hazardous solvents limit its industrial applicability compared to the direct alkaline route.

Critical Factors Influencing Product Quality

Sodium Hydroxide Concentration

A NaOH concentration of 20% (w/v) optimally balances reactant solubility and reaction kinetics. Concentrations below 9% result in incomplete phenolate formation, while concentrations above 25% increase viscosity, impeding mixing.

Temperature Control

Maintaining the reaction at 90°C ensures rapid reaction completion without promoting decomposition. Post-reaction cooling to 20°C maximizes crystal yield by reducing sodium phenoxyacetate’s solubility in the alkaline medium.

Purification Techniques

Centrifugation at 15,000 rpm effectively separates sodium phenoxyacetate crystals from sodium glycolate byproducts, which remain soluble in the alkaline supernatant. Subsequent drying at 80°C removes residual moisture without degrading the product.

Industrial Scalability and Cost Efficiency

Batch processes in 100L reactors demonstrate consistent yields (>94%) and purity (>99%), confirming scalability. The estimated production cost is $12–15/kg, driven by low raw material costs (phenol: $1.50/kg, chloroacetic acid: $2.00/kg) .

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;2-phenoxyacetate;hydrate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Reduced by [reducing agent] to yield [reduced product].

    Substitution: Participates in substitution reactions with [specific reagents], leading to [substituted products].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Reagent], [catalyst], [temperature].

Major Products:

Scientific Research Applications

Compound “sodium;2-phenoxyacetate;hydrate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of [specific materials] and as an additive in [industrial processes].

Mechanism of Action

The mechanism by which compound “sodium;2-phenoxyacetate;hydrate” exerts its effects involves interactions with specific molecular targets and pathways. It binds to [target molecule] and modulates [biological pathway], leading to [specific effects]. The detailed mechanism includes:

    Step 1: Binding to [target].

    Step 2: Activation or inhibition of [pathway].

    Step 3: Resulting in [biological outcome].

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, applications, and hazards of sodium 2-phenoxyacetate hydrate are contextualized below against structurally related sodium salts. Key differences arise from functional group substitutions, halogenation, and alkyl chain modifications.

Table 1: Comparative Analysis of Sodium 2-Phenoxyacetate Hydrate and Analogous Compounds

Compound Molecular Formula CAS Number Melting Point Key Applications Hazards
Sodium 2-phenoxyacetate hydrate C₈H₇NaO₃·H₂O 1415047-63-0 Not reported Pharmaceuticals, agrochemical intermediates Limited data; moderate irritant
Sodium 2,4-dichlorophenoxyacetate monohydrate C₈H₅Cl₂NaO₃·H₂O Not specified Not reported Herbicides (e.g., 2,4-D analogs) Environmental toxicity; regulated use
Sodium chloroacetate C₂H₂ClO₂Na 3926-62-3 199°C Organic synthesis, surfactants Severe skin/eye irritation; corrosive
Sodium 2-(2-hydroxyethoxy)acetate C₄H₇NaO₄ 142047-97-0 Not reported Agrochemical solubilizers, drug delivery Low acute toxicity
Sodium 2-ethylhexanoate C₈H₁₅NaO₂ 19766-89-3 Not reported Polymer catalysts, acylation reactions Combustible dust; mild irritant
Sodium phenoxide C₆H₅ONa 139-02-6 59–60°C Strong base in organic reactions Corrosive; reacts violently with acids

Key Findings:

Functional Group Impact: Chlorination: Sodium chloroacetate and sodium 2,4-dichlorophenoxyacetate exhibit heightened reactivity and toxicity due to chlorine atoms. For example, sodium chloroacetate’s melting point (199°C) and corrosive nature contrast sharply with the parent compound’s milder profile . Hydroxyl/Ethoxy Substitution: Sodium 2-(2-hydroxyethoxy)acetate demonstrates improved water solubility, making it suitable for drug formulations requiring hydrophilic carriers .

Applications: Herbicides: Sodium 2,4-dichlorophenoxyacetate derivatives are widely used in agriculture for broadleaf weed control, leveraging their systemic action . Pharmaceuticals: Sodium 2-phenoxyacetate hydrate serves as a precursor for APIs, while sodium 2-ethylhexanoate acts as a catalyst in polymer synthesis .

Regulatory and Safety Profiles: Chlorinated compounds (e.g., sodium chloroacetate) are classified as hazardous, requiring stringent handling protocols (e.g., immediate flushing after exposure) . Sodium phenoxide’s strong alkalinity necessitates careful storage to avoid violent reactions with acids .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sodium 2-phenoxyacetate hydrate with high purity?

  • Methodological Answer: Sodium 2-phenoxyacetate hydrate can be synthesized via nucleophilic substitution using sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For example, reacting 2-phenoxyacetic acid with NaH (1:1 molar ratio) under anhydrous conditions at 60–80°C for 4–6 hours yields the sodium salt. Hydrate formation is confirmed by recrystallization in aqueous ethanol (1:3 v/v) . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to ensure completion .

Q. How can sodium 2-phenoxyacetate hydrate be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:

  • FT-IR: Identify key functional groups (e.g., asymmetric COO⁻ stretch at 1560–1610 cm⁻¹ and phenolic C-O stretch at 1240–1280 cm⁻¹) .
  • ¹H/¹³C NMR: Peaks for aromatic protons (δ 6.8–7.4 ppm) and the acetate moiety (δ 3.8–4.2 ppm for CH₂) .
  • XRD: Confirm hydrate formation via lattice parameters (e.g., d-spacing corresponding to water molecules in the crystal structure) .

Q. What are the stability profiles of sodium 2-phenoxyacetate hydrate under varying storage conditions?

  • Methodological Answer: The compound is hygroscopic and prone to deliquescence. Store in airtight containers under anhydrous conditions (RH < 30%) at 4°C. Thermogravimetric analysis (TGA) shows dehydration at 80–120°C, with decomposition above 200°C .

Advanced Research Questions

Q. How do reaction mechanisms differ when sodium 2-phenoxyacetate is used in substitution vs. elimination reactions?

  • Methodological Answer:

  • Substitution: Sodium 2-phenoxyacetate acts as a nucleophile in SN2 reactions (e.g., with alkyl halides in DMF at 80°C), forming ether derivatives. Monitor regioselectivity via HPLC .
  • Elimination: Under acidic conditions (e.g., H₂SO₄), β-elimination generates phenoxyacetylene. Use GC-MS to track byproduct formation and optimize reaction stoichiometry to minimize degradation .

Q. What role does sodium 2-phenoxyacetate hydrate play in gas hydrate formation kinetics?

  • Methodological Answer: Sodium salts of organic acids (e.g., 2-phenoxyacetate) act as kinetic hydrate promoters by lowering interfacial tension between methane and water. Experimental setups using high-pressure autoclaves (e.g., 10 MPa, 4°C) show a 20–30% reduction in induction time. Validate results via artificial neural network (ANN) models trained on pressure-temperature-concentration datasets .

Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved for sodium 2-phenoxyacetate derivatives?

  • Methodological Answer: Overlapping signals in aromatic regions often arise from conformational isomerism. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, NOESY correlations can distinguish between syn- and anti-periplanar configurations of the phenoxy group .

Q. What computational approaches are effective for modeling sodium 2-phenoxyacetate’s interactions with biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with acetylcholinesterase) using GROMACS. Parameterize force fields with DFT-calculated partial charges .
  • Docking Studies (AutoDock Vina): Screen for binding affinity (ΔG) at active sites, prioritizing hydrogen bonding with the carboxylate group .

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